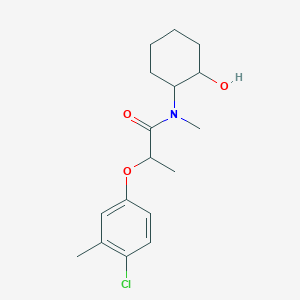
N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, also known as AMT, is a psychoactive drug that belongs to the class of tryptamines. The compound was first synthesized in the 1960s, and since then, it has been studied for its potential therapeutic applications. AMT is a potent agonist of the serotonin receptor, which is responsible for regulating mood, appetite, and sleep.
科学的研究の応用
N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been studied for its potential therapeutic applications in treating various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that this compound has a similar mechanism of action to other serotonin agonists, such as psilocybin and LSD, which have been shown to have therapeutic benefits in treating these disorders.
作用機序
N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide acts as a potent agonist of the serotonin receptor, which is responsible for regulating mood, appetite, and sleep. The compound binds to the receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have a positive effect on mood and can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy levels.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide in lab experiments is its potency as a serotonin agonist, which allows researchers to study the effects of serotonin on the brain and behavior. However, one limitation of using this compound is its potential for abuse and dependence, which can make it difficult to study in a clinical setting.
将来の方向性
There are several potential future directions for research on N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, including studying its potential therapeutic applications in treating various psychiatric disorders, such as depression, anxiety, and PTSD. Additionally, researchers could investigate the effects of this compound on brain plasticity and neuroprotection, as well as its potential as a tool for studying the role of serotonin in the brain. Finally, future research could focus on developing safer and more effective forms of this compound for clinical use.
合成法
The synthesis of N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide involves several steps, starting from the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-amine to form the amide product. The final product is purified using column chromatography and recrystallization.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-16(12-7-3-5-9-14(12)21-11)17(19)18-13-8-4-6-10-15(13)20-2/h4,6,8,10H,3,5,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPFCMFXQJZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5290763.png)
![[3-ethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methanol](/img/structure/B5290766.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5290776.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5290778.png)
![N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
![7-acetyl-N-(2-propoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290794.png)
![benzyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5290802.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5290822.png)
![4-(5-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5290839.png)
